N-Phenyltetrachlorophthalimide

Descripción general

Descripción

N-Phenyltetrachlorophthalimide is a useful research compound. Its molecular formula is C14H5Cl4NO2 and its molecular weight is 361 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Phenyltetrachlorophthalimide (NPT) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with NPT, supported by data tables and research findings.

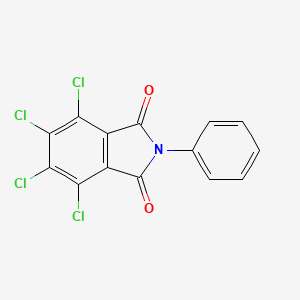

Chemical Structure and Properties

This compound is characterized by its complex structure, which consists of a phthalimide core substituted with four chlorine atoms and a phenyl group. Its molecular formula is .

Biological Activities

NPT exhibits several biological activities, including:

- Antimicrobial Properties : Research has demonstrated that NPT possesses bactericidal, antiviral, and fungicidal properties. These effects are attributed to its ability to disrupt cellular processes in various microorganisms .

- Cytotoxicity : Studies indicate that NPT shows cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that NPT may have neuroprotective properties, potentially benefiting conditions related to neurodegeneration .

The mechanisms underlying the biological activities of NPT are multifaceted:

- Cell Membrane Disruption : NPT's lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death in microbes .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and proliferation, further enhancing its antimicrobial efficacy .

- Induction of Oxidative Stress : NPT has been shown to generate reactive oxygen species (ROS) within cells, contributing to its cytotoxic effects against cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Bactericidal, antiviral, fungicidal | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotective | Potential benefits in neurodegeneration |

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria revealed that NPT exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines demonstrated that treatment with NPT resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following exposure to NPT .

- Neuroprotection Studies : In animal models of neurodegeneration, administration of NPT showed a reduction in behavioral deficits and preservation of neuronal integrity compared to control groups. These findings suggest a promising role for NPT in neuroprotective strategies .

Propiedades

IUPAC Name |

4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOKNBNQSVVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312821 | |

| Record name | N-Phenyltetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31039-74-4 | |

| Record name | NSC263512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyltetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.